Potassium sodium diniobate

Description

Evolution of Lead-Free Piezoelectric Materials Research

For many years, the field of piezoelectric materials, which are crucial for devices that convert mechanical energy into electrical energy and vice versa, was dominated by lead-based ceramics, most notably Lead Zirconate Titanate (PZT). aimspress.comaip.org PZT's excellent piezoelectric properties made it the material of choice for a vast array of applications, including sensors, actuators, and ultrasonic transducers. aimspress.com However, the significant lead content in PZT, often exceeding 60% by weight, raised substantial environmental and health concerns. aimspress.comnih.gov Lead is a toxic substance, and its prevalence in electronic waste prompted legislative actions, such as those by the European Union, to restrict the use of hazardous materials in electronic equipment. cambridge.orgupc.edu

This regulatory push, combined with growing environmental awareness, catalyzed a global search for viable, lead-free alternatives. nih.govbohrium.comresearchgate.net Among the various candidates, potassium sodium niobate, (K,Na)NbO₃ or KNN, emerged as one of the most promising systems. aimspress.comaip.orgniterragroup.com Discovered over 50 years ago, KNN-based materials have garnered significant attention due to their high Curie temperature and strong piezoelectric potential, positioning them as a leading contender to replace PZT in many applications. aimspress.comniterragroup.comrsc.org

Significance of Potassium Sodium Diniobate as a Perovskite Oxide System

This compound belongs to the perovskite family of oxides, which are compounds with a specific crystal structure similar to that of the mineral perovskite (CaTiO₃). bohrium.comaps.org These materials are generally represented by the formula ABO₃. In the case of KNN, the 'A' site is occupied by potassium (K⁺) and sodium (Na⁺) ions, while the 'B' site is occupied by the niobium (Nb⁵⁺) ion. aimspress.comceramics-silikaty.cz Perovskite-structured oxides are central to materials science due to their diverse and often remarkable properties, including ferroelectricity, piezoelectricity, and pyroelectricity. bohrium.comaps.org

The significance of KNN as a perovskite oxide lies in its compelling combination of properties. It possesses a high Curie temperature (T_c) of around 420°C, which signifies the temperature above which it loses its ferroelectric properties. ceramics-silikaty.czrsc.org This high T_c allows KNN-based devices to operate over a broader temperature range compared to many other lead-free materials. researchgate.net Furthermore, KNN is a solid solution of ferroelectric potassium niobate (KNbO₃) and antiferroelectric sodium niobate (NaNbO₃), and this combination provides a foundation for achieving significant piezoelectric performance, especially when its composition is precisely controlled. aimspress.comresearchgate.net The challenge and opportunity in KNN research lie in overcoming issues like the volatility of its alkaline elements during high-temperature synthesis and optimizing its crystal structure to maximize its electromechanical response. unirioja.es

Overview of Advanced Research Trajectories in this compound Science

Current research on this compound is focused on overcoming its inherent limitations and elevating its performance to rival that of lead-based PZT. These advanced research trajectories primarily involve sophisticated materials engineering strategies.

A key strategy is phase boundary engineering . Similar to how PZT's high piezoelectric response is linked to a morphotropic phase boundary (MPB), researchers are working to create phase boundaries in KNN at or near room temperature. aimspress.comnih.gov By carefully modifying the composition, for instance, with additives like Li⁺, Ta⁵⁺, and Sb⁵⁺, it is possible to shift the temperatures at which KNN transitions between different crystal structures (e.g., rhombohedral, orthorhombic, tetragonal). aimspress.comupc.edu Creating a coexistence of two or more phases, such as a rhombohedral-tetragonal (R-T) phase boundary, can dramatically enhance the piezoelectric coefficient (d₃₃). aimspress.comacs.org One study reported achieving a giant d₃₃ of approximately 490 pC/N by designing an R-T phase boundary in a complex KNN-based ceramic. acs.org

Chemical doping is another critical research avenue. The introduction of small amounts of other elements (dopants) into the KNN structure can significantly alter its properties. cmes.org For example, dopants like copper oxide (CuO) and manganese dioxide (MnO₂) can act as sintering aids, improving the density of the final ceramic and reducing leakage currents. researchgate.netscientific.net Other dopants, such as Mn ions, can be used to reduce oxygen vacancies, which in turn improves dielectric and ferroelectric properties. mdpi.com The strategic selection of dopants can "harden" or "soften" the piezoelectric material, tailoring it for specific high-power or high-sensitivity applications. scilit.comnih.gov

Finally, the development of KNN thin films is a major focus for applications in micro-electromechanical systems (MEMS). rsc.orgresearchgate.net Fabricating high-quality thin films is challenging due to issues with controlling the stoichiometry, especially the volatile alkali elements (K and Na), and high leakage current density. researchgate.netmdpi.com Researchers are exploring various deposition techniques, including sol-gel methods and sputtering, and strategies like using excess alkali elements in the precursor materials or post-annealing in an alkali atmosphere to compensate for losses during processing. rsc.orgresearchgate.netmdpi.comcjmr.org

Research Data on Modified this compound

The following tables present selected research findings on the properties of modified KNN ceramics, illustrating the impact of various engineering strategies.

Table 1: Properties of Textured and Doped KNN Ceramics

| Ceramic Composition | Processing Method | Piezoelectric Coefficient (d₃₃) (pC/N) | Planar Coupling Factor (k_p) | Mechanical Quality Factor (Q_m) | Curie Temperature (T_c) (°C) |

| KNN + 0.75 mol% CuO + 3 wt% NN templates | Tape-casting (Texturing) | ~134 | 0.58 | 582 | ~415 |

| (K₀.₄₈Na₀.₅₂)(Nb₀.₉₅Sb₀.₀₅)O₃ - 0.0425Bi₀.₅Ag₀.₅ZrO₃ | Phase Boundary Design | ~490 | - | - | - |

| KNN + 1.5 wt% CuO + 0.5 wt% MnO | Texturing | - | - | - | - |

Data sourced from references acs.orgnih.govacs.org

Table 2: High-Pressure Phase Transitions in KNN

| Pressure Range (GPa) | Phase Transition |

| 2.5–4.6 | Orthorhombic (Amm2) → Tetragonal (P4mm) |

| 6.8–9.4 | Tetragonal (P4mm) → Cubic (Pm-3m) |

Structure

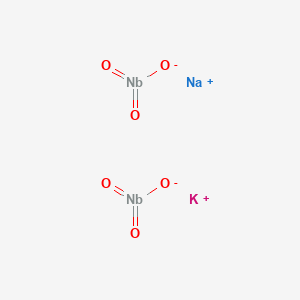

2D Structure

Properties

CAS No. |

12196-68-8 |

|---|---|

Molecular Formula |

KNaNb2O6 |

Molecular Weight |

343.9 g/mol |

IUPAC Name |

potassium;sodium;oxido(dioxo)niobium |

InChI |

InChI=1S/K.Na.2Nb.6O/q2*+1;;;;;;;2*-1 |

InChI Key |

AMNPGJRIKZGUPE-UHFFFAOYSA-N |

SMILES |

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Na+].[K+] |

Canonical SMILES |

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Na+].[K+] |

Other CAS No. |

12196-68-8 |

Synonyms |

potassium sodium diniobate |

Origin of Product |

United States |

Synthesis and Fabrication Methodologies for Potassium Sodium Diniobate

Conventional Solid-State Reaction Techniques

The solid-state reaction method is a widely employed and cost-effective technique for the synthesis of polycrystalline materials, including potassium sodium diniobate. This process typically involves the high-temperature calcination of a mixture of precursor powders to induce a chemical reaction and form the desired compound.

Challenges in Achieving Phase Purity and Stoichiometry in Solid-State Synthesis

A primary challenge in the solid-state synthesis of this compound is the difficulty in achieving high phase purity and precise stoichiometry. The volatility of alkali metals, particularly potassium and sodium, at elevated calcination and sintering temperatures can lead to a non-stoichiometric final product. This deviation from the desired K0.5Na0.5NbO3 composition can result in the formation of secondary phases and a degradation of the material's piezoelectric and ferroelectric properties.

Furthermore, the narrow sintering temperature range of this compound makes it challenging to achieve high density without inducing exaggerated grain growth or the decomposition of the desired phase. Incomplete reactions can also lead to the presence of unreacted precursor materials or intermediate phases within the final product, further compromising its performance.

Impact of Precursor Selection and Reaction Conditions on Powder Characteristics

The selection of precursors and the control of reaction conditions are crucial in determining the characteristics of the resulting this compound powder. Commonly used precursors include alkali carbonates (K2CO3, Na2CO3) and niobium pentoxide (Nb2O5). The reactivity and decomposition temperature of these precursors influence the reaction kinetics and the formation of the desired perovskite phase.

Milling of the precursor powders is a critical step to reduce particle size, increase homogeneity, and enhance reactivity. The duration and method of milling can significantly impact the particle size distribution and, consequently, the sintering behavior and microstructure of the final ceramic.

Calcination temperature and time are paramount in controlling the phase formation and powder morphology. Insufficient temperature or time may lead to incomplete reaction, while excessive temperature can promote grain growth and alkali volatilization. Research has shown that a double calcination process can improve the homogeneity and phase purity of the synthesized powder.

| Precursor Type | Typical Reaction Conditions | Resulting Powder Characteristics |

| Carbonates (K2CO3, Na2CO3) + Oxide (Nb2O5) | Calcination at 800-1000°C for 2-6 hours | Sub-micron to micron-sized particles, potential for agglomeration. |

| Oxides (K2O, Na2O, Nb2O5) | Lower calcination temperatures possible, but precursors are more reactive and difficult to handle. | Can lead to more reactive powders, but stoichiometry control is challenging due to hygroscopic nature of alkali oxides. |

| Nitrates (KNO3, NaNO3) + Oxide (Nb2O5) | Lower decomposition temperatures, but can release NOx gases. | Finer particle sizes may be achieved, but can introduce impurities. |

Advanced Powder Preparation Routes

To overcome the limitations of conventional solid-state reaction, various advanced powder preparation routes have been developed. These methods offer better control over particle size, morphology, and chemical homogeneity, leading to improved properties of the final ceramic.

Hydrothermal Synthesis Methods

Hydrothermal synthesis is a wet-chemical method that involves a chemical reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave. This technique allows for the synthesis of fine, crystalline, and homogenous this compound powders at relatively low temperatures (typically 180-250°C).

The morphology and particle size of the hydrothermally synthesized powders can be controlled by adjusting parameters such as the precursor concentration, the pH of the solution, the reaction temperature, and the reaction time. Common precursors for this method include potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and niobium pentoxide (Nb2O5). Hydrothermal synthesis can yield various morphologies, including nanocubes, nanowires, and nanorods, which can be beneficial for specific applications.

| Reaction Temperature (°C) | Reaction Time (hours) | Resulting Particle Size/Morphology |

| 180 | 12 | Nanocubes with an average size of 100-200 nm |

| 200 | 24 | Well-defined cubic particles with sizes ranging from 200-500 nm |

| 220 | 48 | Larger cubic particles, potentially with some agglomeration |

| 240 | 12 | Formation of nanorod structures |

Sol-Gel Processing for Powder and Thin Film Precursors

Sol-gel processing is a versatile wet-chemical technique used for the fabrication of ceramics and glasses. In the context of this compound, it involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides or metal salts, to form a sol (a colloidal suspension of solid particles in a liquid). This sol is then converted into a gel, a three-dimensional solid network enclosing the liquid phase. Subsequent drying and heat treatment of the gel yield the desired this compound powder or thin film.

Common precursors for the sol-gel synthesis of this compound include potassium acetate, sodium acetate, and niobium ethoxide. The sol-gel method offers excellent control over stoichiometry and homogeneity at the molecular level, leading to the formation of fine, pure, and reactive powders at lower calcination temperatures compared to the solid-state reaction method.

For thin film fabrication, the sol can be deposited onto a substrate using techniques such as spin-coating or dip-coating. The thickness and quality of the film can be controlled by adjusting the viscosity of the sol, the withdrawal or spinning speed, and the number of coating cycles. Subsequent annealing at temperatures typically ranging from 600-800°C is required to crystallize the film into the perovskite structure.

| Precursor Type | Processing Parameters | Resulting Material |

| Potassium Acetate, Sodium Acetate, Niobium Ethoxide | Spin-coating at 3000 rpm for 30s, followed by annealing at 700°C | Homogeneous thin film with a thickness of ~100 nm per layer |

| Metal Alkoxides | Dip-coating with a withdrawal speed of 5 cm/min, calcination at 650°C | Fine, nano-crystalline powder with an average particle size of 50 nm |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis is a relatively new and efficient method for the preparation of ceramic powders. This technique utilizes microwave energy to heat the precursor materials, leading to significantly faster reaction rates and shorter synthesis times compared to conventional heating methods. The volumetric and rapid heating provided by microwaves can also result in more uniform temperature distribution, leading to the formation of more homogeneous powders with smaller particle sizes.

This method can be applied to both solid-state reactions and solution-based synthesis routes. In microwave-assisted solid-state synthesis, the precursor mixture is directly exposed to microwave radiation, leading to a rapid increase in temperature and the formation of the desired phase in a matter of minutes, as opposed to hours in a conventional furnace. Microwave-assisted hydrothermal synthesis combines the advantages of both techniques, allowing for rapid synthesis of crystalline powders at low temperatures. researchgate.net The significant reduction in processing time and energy consumption makes microwave-assisted synthesis an attractive and environmentally friendly alternative for the production of this compound powders. researchgate.net

| Synthesis Method | Microwave Power (W) | Reaction Time (minutes) | Resulting Powder Characteristics |

| Solid-State Reaction | 800 | 10-30 | Fine, single-phase powders with reduced agglomeration. |

| Hydrothermal | 600 | 60-120 | Crystalline nanoparticles with controlled morphology. |

Oxide Mixing Approaches and Grinding Effects

The conventional and widely used method for synthesizing potassium sodium niobate (KNN) powder is the solid-state reaction, often referred to as the oxide mixing approach. redalyc.orgscielo.org.co This process begins with high-purity precursor powders, typically potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and niobium pentoxide (Nb₂O₅). redalyc.orgscielo.org.co These raw materials are weighed according to the stoichiometric formula of K₀.₅Na₀.₅NbO₃ and then intimately mixed to ensure a homogeneous distribution of the constituent ions. scielo.org.co

The grinding process, which serves to mix the precursors and reduce particle size, has a significant impact on the subsequent calcination and the final powder characteristics. redalyc.org Different grinding techniques, such as planetary and horizontal ball milling, are employed. redalyc.orgscielo.org.co

Planetary Ball Mill: In this high-energy method, the grinding chamber rotates on an orbit around a center, while also rotating on its own axis. redalyc.org The resulting centrifugal and Coriolis forces create intensive grinding effects between the grinding balls and the powder sample. redalyc.org

Horizontal Grinder: This apparatus consists of a cylindrical chamber containing grinding balls that rotates around its horizontal axis. The balls are carried up the wall and then fall onto the powder load, causing particle fragmentation through compression. scielo.org.coresearchgate.net

Research comparing these methods for KNN synthesis has shown that the grinding technique significantly affects the resulting powder's microstructure and phase purity. redalyc.orgscielo.org.co For instance, after calcination at 900°C, powders prepared using a horizontal grinder were found to exhibit more homogeneous particle sizes (in the range of 1-5 µm), a lower tendency for agglomeration, and a reduced presence of secondary phases compared to powders prepared with a planetary ball mill. redalyc.orgscielo.org.co The optimal conditions identified in some studies involve horizontal grinding followed by calcination at 900°C for 2 hours, which yields a powder with a suitable structure and microstructure for subsequent densification processes. redalyc.orgscielo.org.coscielo.org.co

| Parameter | Planetary Ball Mill | Horizontal Grinder |

|---|---|---|

| Mechanism | High-energy grinding via centrifugal and Coriolis forces. redalyc.org | Particle fragmentation through compression and impact from falling balls. redalyc.orgscielo.org.co |

| Resulting Particle Size (at 900°C Calcination) | Less homogeneous. redalyc.org | Homogeneous, 1-5 µm. redalyc.orgscielo.org.co |

| Agglomeration | Higher formation of agglomerates. redalyc.org | Lower formation of agglomerates. redalyc.orgscielo.org.co |

| Secondary Phases | Higher percentage of secondary phases. scielo.org.co | Lower percentage of secondary phases. redalyc.orgscielo.org.co |

Ceramic Densification Strategies

Following the synthesis of the powder, the next critical stage is densification, where the powder compact is consolidated into a dense polycrystalline ceramic. nih.gov This is typically achieved through a high-temperature process known as sintering. nih.gov The primary driving force for sintering is the reduction of the powder's surface free energy. nih.gov However, the densification of KNN via conventional sintering methods presents significant challenges, primarily due to the high volatility of the alkali elements (potassium and sodium) at the required high sintering temperatures. engconfintl.org This volatility can lead to non-stoichiometry and poor densification, which in turn degrades the material's properties. engconfintl.org To overcome these issues, various advanced densification strategies have been developed.

Optimization of Sintering Parameters

Conventional sintering involves heating a pressed powder compact (green body) to a high temperature, typically above 1100°C for KNN, for several hours. nih.gov The optimization of sintering parameters such as temperature, dwell time, heating/cooling rates, and atmosphere is crucial for achieving high density while minimizing alkali loss. nih.govmdpi.com

Multi-step sintering profiles have been shown to be effective in optimizing the densification of KNN-based ceramics. mdpi.com For example, a 3-step sintering method can be more effective than a single-step process. One such optimized 3-step process involves heating to 1200°C for a short duration (e.g., 5 minutes) to initiate liquid phase formation, followed by a decrease to a lower temperature (e.g., 1100°C) for a longer hold time (e.g., 7-20 hours) to allow for densification. mdpi.com This approach can lead to a denser microstructure and enhanced piezoelectric properties. mdpi.com The sintering atmosphere also plays a role; sintering in reducing atmospheres like H₂ or 75N₂-25H₂ has been shown to increase density compared to sintering in air or O₂. nih.gov

| Sintering Method | Key Parameters | Outcome |

|---|---|---|

| Conventional (Single-Step) | ~1125°C for 3 hours. nih.gov | Can suffer from alkali volatilization and secondary phase formation. nih.gov |

| Flash Sintering | Lower max temperature (~900°C) with applied electric field, total time ~210 min. nih.gov | High performance, reduced thermal budget, lower content of secondary phases. nih.gov |

| 3-Step Sintering | 1) Heat to 1200°C (10°C/min), hold 5 min. 2) Cool to 1100°C (10°C/min), hold 7-20 h. 3) Natural cooling. mdpi.com | Effective for optimizing electrical performance, produces dense microstructure. mdpi.com |

Spark Plasma Sintering (SPS) Investigations

Spark Plasma Sintering (SPS) is a field-assisted sintering technique (FAST) that has proven highly effective for densifying KNN ceramics. engconfintl.orgul.ie In the SPS process, a pulsed direct current is passed through a graphite (B72142) die and, in some cases, the sample itself, while uniaxial pressure is applied. engconfintl.orgresearchgate.net This combination of heat, generated internally, and pressure allows for rapid densification at significantly lower temperatures and for much shorter times compared to conventional sintering. engconfintl.org

Investigations have demonstrated that SPS can produce highly dense KNN ceramics (96-99% of theoretical density) at temperatures as low as 900-1000°C. nih.govul.ie This rapid, low-temperature processing effectively mitigates the issue of alkali volatilization. engconfintl.org The resulting ceramics often exhibit enhanced dielectric and piezoelectric properties. ul.ieresearchgate.net For example, SPS-sintered KNN has shown a piezoelectric coefficient (d₃₃) of 94-108 pC/N and a relative density of 99%. nih.govul.ie A related technique, Spark Plasma Texturing (SPT), where the sample deforms freely under pressure, has been reported to achieve 100% densification with a reduced grain size. engconfintl.org

Hot Pressing Techniques

Hot pressing is a pressure-assisted sintering method where external uniaxial or isostatic pressure is applied to the powder compact during heating. nih.gov This applied pressure provides an additional driving force for sintering, which significantly enhances the rate of densification. nih.gov For KNN, hot pressing has been shown to be a highly effective method for achieving very high densities. Reports indicate that this technique can yield ceramics with relative densities exceeding 99% of the theoretical maximum. nih.gov The application of pressure helps to eliminate porosity and promote particle rearrangement and bonding, resulting in a dense and robust ceramic body. nih.gov

Role of Sintering Aids in Microstructure Evolution

The addition of small amounts of other compounds, known as sintering aids, is a common strategy to improve the densification of KNN. nih.gov This approach often utilizes the mechanism of liquid-phase sintering (LPS). nih.gov A sintering aid should have a lower melting point than the main KNN matrix, forming a liquid phase at the sintering temperature. nih.gov This liquid phase wets the solid KNN particles, and the resulting capillary forces pull the particles together, promoting rearrangement and enhancing densification. nih.gov

The careful selection of a sintering aid can not only increase the final density but also lower the required sintering temperature, further helping to reduce alkali evaporation. nih.gov However, the amount and distribution of the liquid phase are critical. An insufficient amount or inhomogeneous distribution can lead to abnormal grain growth, where a few grains grow very large at the expense of others, resulting in a non-uniform microstructure and potentially trapping pores within the large grains. nih.gov An example of a sintering aid used for KNN is K₄CuNb₈O₂₃, which can result in nearly theoretical density when added in small amounts (0.5 mol %) and sintered at 1100°C. nih.gov

Advanced Structural Analysis and Phase Transition Phenomena in Potassium Sodium Diniobate

Temperature-Driven Phase Transition Studies

Tetragonal-Cubic (T-C) Phase Transition Analysis

The transition from the ferroelectric tetragonal (P4mm) phase to the paraelectric cubic (Pm-3m) phase in potassium sodium diniobate is a key characteristic, occurring at the Curie temperature (TC). For pure (K₀.₅Na₀.₅)NbO₃, this transition takes place at approximately 405°C. This first-order phase transition is marked by distinct changes in the material's crystal structure and physical properties.

Analysis using temperature-dependent X-ray diffraction (XRD) reveals the evolution of the lattice parameters through the transition. As the temperature approaches TC, the tetragonality (c/a ratio) of the unit cell decreases, eventually becoming unity as the crystal structure transforms into the cubic phase. This structural change is accompanied by anomalies in the dielectric properties, with a sharp peak in the dielectric constant observed at TC.

Raman spectroscopy provides further insight into the local structural changes during the T-C transition. While Raman activity is theoretically forbidden in the ideal cubic perovskite structure, persistent spectral features above TC in (K,Na)NbO₃ suggest the presence of local dynamic and/or static disorder, reminiscent of the distortions in the ferroelectric phase. A discontinuous loss of intensity and increased line width of the Raman bands at the transition point to a significant change in the coherence length of the tetragonal distortion.

The table below summarizes the lattice parameters of (K₀.₅Na₀.₅)NbO₃ in the tetragonal and cubic phases at different temperatures.

| Temperature (°C) | Phase | a-axis (Å) | c-axis (Å) |

| 300 | Tetragonal | ~3.98 | ~4.02 |

| 450 | Cubic | ~4.00 | ~4.00 |

Polymorphic Phase Transition (PPT) Dynamics

This compound undergoes a series of polymorphic phase transitions as a function of temperature. For the composition (K₀.₅Na₀.₅)NbO₃, the sequence of transitions upon heating is from rhombohedral to orthorhombic at approximately -160°C, then to tetragonal at around 200-210°C, and finally to cubic at about 405-415°C. These transitions, particularly the orthorhombic-tetragonal (O-T) and tetragonal-cubic (T-C) transitions, are crucial for the material's piezoelectric properties.

The dynamics of these transitions can be influenced by external factors such as pressure and mechanical stress. High-pressure studies have shown that the phase transition sequence can be altered, with transformations from orthorhombic to tetragonal and then to cubic structures observed at increasing pressures. Uniaxial compressive stress has been demonstrated to modulate the polymorphic phase transition temperature (TPPT). For instance, in Li-doped (K,Na)NbO₃, compressive stress can increase the stability of the lower symmetry monoclinic phase, thereby shifting the TPPT to a higher temperature. This stress-induced phase transformation is a contributing factor to the macroscopic mechanical behavior of the material.

The temperature-driven polymorphic phase transitions can impact the thermal stability of the piezoelectric properties. For materials with a polymorphic phase boundary (PPB) near room temperature, the phase fractions can vary with temperature, leading to instability in the piezoelectric coefficients. Even in a poled state, the material can retain the polymorphism, leading to de-texturing of domains and degradation of piezoelectric properties upon thermal cycling.

Morphotropic Phase Boundary (MPB) and New Phase Boundary (NPB) Engineering

The engineering of phase boundaries in this compound-based materials is a key strategy for enhancing their piezoelectric properties. The morphotropic phase boundary (MPB) is a region in the phase diagram where two or more different crystal structures coexist, leading to a high degree of polarization flexibility and consequently, enhanced electromechanical coupling.

In the basic (KₓNa₁₋ₓ)NbO₃ system, a vertical MPB is found at x ≈ 0.5, separating an orthorhombic phase from a monoclinic phase at room temperature. The properties of (K,Na)NbO₃ are highly sensitive to the K/Na ratio around this boundary.

To further enhance the piezoelectric performance, significant research has focused on shifting the polymorphic phase transition temperatures to near room temperature by creating ternary or quaternary solid solutions. This is achieved by substituting A-site cations (K⁺, Na⁺) or B-site cations (Nb⁵⁺) with other ions. For example, the addition of compounds like (Ba₀.₅Sr₀.₅)TiO₃ to (K₀.₅Na₀.₅)NbO₃ can lower the orthorhombic-tetragonal (TO-T) and tetragonal-cubic (TC) transition temperatures. In the (1-x)(K₀.₅Na₀.₅)NbO₃–x(Ba₀.₅Sr₀.₅)TiO₃ system, a composition-dependent structural phase transition from orthorhombic to a dual-phase orthorhombic + tetragonal region, then to a dual-phase tetragonal + cubic region, and finally to a single cubic phase is observed with increasing x.

The creation of a rhombohedral-orthorhombic-tetragonal (R-O-T) multi-phase coexistence at room temperature has been shown to yield a significant leap in piezoelectric activity. Furthermore, a "new phase boundary" (NPB) has been proposed, which has been shown to improve both the piezoelectric properties and the temperature stability of (K,Na)NbO₃-based ceramics.

The following table shows the effect of (Ba₀.₅Sr₀.₅)TiO₃ (BST) addition on the phase transition temperatures of (K₀.₅Na₀.₅)NbO₃.

| BST content (x) | TO-T (°C) | TC (°C) |

| 0 | 210 | 405 |

| 0.025 | 170 | 375 |

| 0.05 | 85 | 325 |

A diffuse phase transition, characterized by a broad peak in the temperature dependence of the dielectric constant, is a hallmark of relaxor ferroelectrics. In (K,Na)NbO₃-based materials, a diffuse phase transition can be induced to enhance properties such as electrostriction and temperature stability. This is typically achieved through compositional modifications that introduce chemical heterogeneity and break the long-range ferroelectric order.

Doping with elements like Ba²⁺ and Zr⁴⁺ in the form of BaZrO₃ can transform the sharp ferroelectric-paraelectric phase transition of (K,Na)NbO₃ into a diffuse one. The degree of diffuseness can be quantified by the parameter γ in the modified Curie-Weiss law, where γ=1 indicates a normal ferroelectric and γ=2 corresponds to an ideal relaxor ferroelectric. The introduction of such dopants leads to the formation of polar nanoregions (PNRs), which are characteristic of relaxor systems.

Another approach to constructing diffuse phase transitions is through multilayer engineering. By fabricating multilayer composite ceramics with textured thick films having distinct polymorphic phase transition temperatures, a more diffused phase transition can be achieved. This approach, combined with compositional grading, can lead to excellent temperature stability of the piezoelectric properties over a broad temperature range. The enhanced relaxor behavior in these engineered materials is beneficial for applications requiring high and stable electrostrictive effects.

The enhancement of piezoelectric properties at morphotropic or polymorphic phase boundaries is attributed to several intrinsic factors. The coexistence of multiple phases with different crystallographic symmetries (e.g., rhombohedral, orthorhombic, tetragonal) provides a greater number of possible polarization states. This increased polarization flexibility facilitates domain wall motion and polarization rotation under an applied electric field, leading to enhanced piezoelectric and dielectric responses.

The intrinsic contribution from the lattice also plays a crucial role. At the phase boundary, the crystal lattice is often "softened," meaning that the energy barrier for structural transformation between the coexisting phases is lowered. This lattice softening enhances the piezoelectric response. Furthermore, the stabilization of certain phases through compositional engineering is fundamental. For example, controlling the polymorphic phase boundary's crystallographic nature through doping can significantly influence the piezoelectric performance.

The elimination of secondary phases, such as the tetragonal tungsten-bronze phase, through careful compositional control also contributes to the enhancement of ferroelectric and piezoelectric properties. Ultimately, the simultaneous control over the crystallographic nature of the phase boundary and the material's microstructure, such as grain size, is key to maximizing the intrinsic piezoelectric performance of this compound-based ceramics.

Ferroelectric Domain Structure Characterization

The ferroelectric domain structure of this compound is intricately linked to its macroscopic piezoelectric and ferroelectric properties. Characterization of these domains, typically on the micro- and nanoscale, provides crucial insights into the material's behavior. Techniques such as Piezoresponse Force Microscopy (PFM) and Transmission Electron Microscopy (TEM) are powerful tools for imaging and analyzing these domain structures.

In orthorhombic (K₀.₅Na₀.₅)NbO₃ ceramics, a complex domain structure is observed, consisting of 90°, 60°, and 120° domain boundaries, as well as 180° domains. The 90° domains often form square-net and herringbone patterns. At the morphotropic phase boundary, a coexistence of tetragonal and orthorhombic polarized domains can be found within a single grain.

The domain structure is also dependent on factors such as grain size and doping. In Li-doped (K,Na)NbO₃, a decrease in the period of 90° lamellar domains has been observed with decreasing grain size down to a certain threshold. TEM studies have identified both 60°/120° and 180° domains in Li-doped ceramics. Interestingly, the 180° domain walls have been observed to be more mobile over time compared to the 60°/120° domains.

PFM allows for not only the visualization of domain structures but also the study of their switching behavior under an applied electric field. This provides a direct link between the nanoscale domain dynamics and the macroscopic ferroelectric properties of the material.

The table below lists the types of ferroelectric domains commonly observed in (K,Na)NbO₃-based ceramics.

| Domain Type | Angle between Polarization Vectors |

| 180° | 180° |

| 90° | 90° |

| 60° | 60° |

| 120° | 120° |

Investigation of Domain Morphology (Laminar, Twinned Domains)

The domain structure of potassium sodium niobate (KNN) ceramics is complex and plays a crucial role in their piezoelectric properties. researchgate.net In unpoled, hot-pressed (K₀.₅₀Na₀.₅₀)NbO₃, the domain structure is intricate, featuring a variety of patterns described as "Herringbone-Zigzag-Watermark" and "Herringbone-Herringbone-Zigzag". researchgate.net These complex configurations arise from the combination of different types of domain walls needed to minimize electrostatic and elastic energy. The herringbone patterns are primarily composed of 90°- and 120°-domain walls. researchgate.net Zigzag patterns consist of 90°-, 120°-, and 180°-domain walls, while watermark patterns correspond to 180°-domain walls. researchgate.net

Studies on KNN single crystals reveal a self-organized and hierarchical domain structure spanning multiple length scales, from micrometers down to the nanometer scale. researchgate.net Observations have identified parallel stripe-like microdomains (3-7 µm wide) that, in turn, contain smaller parallel stripes (1-4 µm wide) or zigzag sub-microdomains with 90° and 120° orientations. researchgate.net Upon the application of an electric field (poling), this complex morphology simplifies significantly. The poled ceramic typically exhibits a single set or a few sets of parallel domain stripes, a result of domain reorientation during the poling process. researchgate.net The average width of these domains has been observed to increase from approximately 200 (±10) nm in the unpoled state to 250 (±10) nm after poling. researchgate.net

| Domain Wall Type | Observed Patterns | Reference |

|---|---|---|

| 60°/120° | Herringbone, Zigzag, Sub-microdomains | researchgate.netresearchgate.net |

| 90° | Herringbone, Zigzag, Sub-microdomains | researchgate.netresearchgate.net |

| 180° | Watermark, Zigzag | researchgate.netresearchgate.net |

Analysis of Domain Wall Motions and Contributions

In hot-pressed KNN ceramics, the extrinsic contribution to the piezoelectric properties has been calculated to be approximately 71%. researchgate.net This value is slightly higher than that of conventionally sintered KNN ceramics (around 68%), indicating that the processing method can influence the mobility of domain walls and the extent of domain reorientation. researchgate.net The poling process forces the randomly oriented domains to align as closely as possible with the applied electric field, causing the motion and reconfiguration of the domain walls that separate them. researchgate.net This alignment and the facilitated domain wall movement are directly responsible for the strong piezoelectric effect observed in the material. researchgate.net

| Parameter | Unpoled State | Poled State | Reference |

|---|---|---|---|

| Domain Morphology | Complex (Herringbone, Zigzag, Watermark) | Simple (Parallel Stripes) | researchgate.net |

| Average Domain Width | 200 (±10) nm | 250 (±10) nm | researchgate.net |

| Extrinsic Contribution (Piezoelectricity) | ~71% (for hot-pressed KNN) | researchgate.net |

Evolution of Nano-domains and Polar Nanoregions (PNRs)

Research into the domain structure of potassium sodium niobate has revealed the presence of ordered domains at the nanoscale. researchgate.net In KNN single crystals, high-resolution imaging has identified zigzag nanodomains with 60°, 90°, 120°, and 180° orientations. researchgate.net Furthermore, sub-microdomains have been observed, consisting of parallel stripes with widths between 200-400 nm. researchgate.net This evidence points to a hierarchical domain structure where micrometer-sized domains are composed of smaller, highly organized nano-scale domains. researchgate.net The existence of these nanodomains is critical as the high density of domain walls can significantly influence the material's dielectric and piezoelectric properties.

Time-Dependent Domain Dynamics Research

Studies on lithium-doped KNN ceramics have revealed that the ferroelectric domain structure is not static but evolves naturally over time, even in the absence of external driving forces like an electric field or temperature change. nih.gov Observations made at the same location at 15-day intervals showed significant changes in the domain morphology. nih.gov This evolution primarily occurs through changes in the 180° domain walls; specifically, waving 180° domain walls tend to shrink, reducing their total area over time. nih.govrsc.org In contrast, the 60°/120° domains remain nearly unchanged during this process. nih.govrsc.org This phenomenon is thought to be driven by a reduction in the system's energy, as the 180° domain walls can be areas of relatively high energy due to the accumulation of space charges. nih.gov This natural shrinking process demonstrates the inherent instability of certain domain configurations and highlights the time-dependent nature of the material's microstructure. nih.gov This finding differs from some previous studies which suggested that non-180° domain walls were more prone to movement. rsc.org

Advanced Structural Characterization Techniques

X-ray Diffraction (XRD) and High-Temperature XRD Applications

X-ray diffraction (XRD) is a fundamental and widely used technique for the structural characterization of potassium sodium niobate. It is essential for phase identification, determination of lattice parameters, and analysis of the crystalline structure. researchgate.net Refined XRD patterns are used to confirm the formation of the desired perovskite structure and to identify the presence of any secondary phases. researchgate.net For example, XRD analysis has been used to confirm the formation of a single-phase orthorhombic structure in co-doped KNN ceramics. researchgate.net

High-Temperature XRD (HT-XRD) is a powerful in-situ technique that provides unique information about a material's behavior as a function of temperature. rigaku.comiaea.org This method is particularly valuable for studying dynamic processes such as phase transitions, thermal expansion, and crystallite growth in KNN. rigaku.com By collecting diffraction patterns while the sample is heated, researchers can directly observe the crystallographic changes that occur at specific transition temperatures. iaea.orgnist.gov This allows for the precise determination of the temperatures for transitions between rhombohedral, orthorhombic, tetragonal, and cubic phases, which is critical for understanding the material's temperature-dependent piezoelectric and dielectric properties. iaea.org

Neutron Diffraction Studies for Structural Refinement

Neutron diffraction is a complementary technique to XRD that offers distinct advantages for the detailed structural refinement of materials like potassium sodium niobate. hewat.netsemanticscholar.org Due to the different scattering cross-sections of neutrons compared to X-rays, this method is particularly sensitive to the positions of lighter atoms, such as oxygen, in the crystal lattice. The neutron powder-profile refinement technique has been successfully used to determine the structures of various phases of (Na,K)NbO₃ solid solutions at both room temperature and elevated temperatures. hewat.netresearchgate.net These studies have provided precise values for atomic position parameters and temperature factors, allowing for a more complete and accurate description of the crystal structure. hewat.net Neutron diffraction has been instrumental in confirming and refining the structural models of KNN that were initially proposed based on lattice parameters and XRD data. hewat.netresearchgate.net

Scanning Electron Microscopy (SEM) for Microstructural Evolution

Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the microstructural evolution of this compound (KNN) ceramics, providing key insights into how processing parameters influence grain morphology and, consequently, the material's properties.

Studies have shown that the microstructure of KNN ceramics is highly sensitive to the sintering temperature. For instance, investigations into KNN ceramics sintered at temperatures ranging from 1075 °C to 1150 °C have demonstrated a clear trend of increasing grain size with higher sintering temperatures. This grain growth is a critical factor as it can influence the phase boundaries within the material. In some KNN-based ceramics, an increase in the average grain size has been observed to induce a shift in the phase boundary at room temperature. researchgate.net

Detailed SEM analysis of K0.5Na0.5NbO3 ceramics sintered at 1030 °C and 1100 °C has revealed the formation of a bimodal microstructure characterized by cube-shaped grains. researchgate.netnih.gov In ceramics sintered at the higher temperature of 1100 °C, larger grains, with sizes reaching up to 30 µm, were observed to contain angular trapped pores. researchgate.netnih.gov Furthermore, backscattered electron imaging in SEM has been effective in identifying the presence of small amounts of a secondary phase that is rich in niobium. researchgate.net The morphology of the grains is also influenced by the initial powder processing, with controlled calcination and milling being crucial for suppressing abnormal grain growth and achieving a homogeneous microstructure. researchgate.net

The table below summarizes findings from various SEM studies on this compound, illustrating the impact of sintering temperature on the average grain size.

| Sintering Temperature (°C) | Average Grain Size (µm) | Key Observations |

| 1030 | - | Bimodal microstructure with cube-shaped grains. researchgate.netnih.gov |

| 1100 | Up to 30 | Larger grains with angular trapped pores. researchgate.netnih.gov |

| 1150 | ~0.54 | - |

| 1190 | ~1.26 | Increase in average grain size influences phase boundaries. researchgate.net |

Transmission Electron Microscopy (TEM) for Local Structure Analysis

Transmission Electron Microscopy (TEM) provides unparalleled resolution for probing the local crystal structure and ferroelectric domain configurations in this compound. These investigations are crucial for understanding the material's piezoelectric and ferroelectric properties, which are intrinsically linked to its domain structure and its response to external stimuli like temperature and electric fields.

TEM analysis has successfully identified various types of ferroelectric domains in KNN, including 60°, 90°, 120°, and 180° domains. arxiv.org The arrangement and interaction of these domains form complex hierarchical structures. For instance, in a modified KNN piezoceramic, TEM bright-field imaging has revealed miniaturized nanodomains assembled within larger lamellar-shaped domain frames. arxiv.org

In-situ heating TEM experiments have offered dynamic insights into the evolution of these domain structures with temperature. In one such study on a modified KNLNS-BZ piezoceramic, bright-field TEM images were captured at 20 °C, 50 °C, and 100 °C. At 20 °C, the material exhibited a hierarchical domain structure with fine nanodomains. As the temperature was increased, changes in the domain morphology were observed, providing direct evidence of the domain structure's temperature dependence. arxiv.org While this study was on a modified version of KNN, it highlights the capability of in-situ TEM to visualize domain evolution. For potassium niobate (KN), a related compound, in-situ heating in a TEM has shown the rapid appearance of new domain patterns during phase changes. arxiv.org

Furthermore, TEM has been employed to study the domain wall motion under an applied electric field in KNN single crystals, revealing the dynamics of non-180° domain switching. rsc.org The local structure at the atomic level, including compositional and strain fluctuations, can also be analyzed using advanced TEM techniques, providing a deeper understanding of the mechanisms that govern the material's properties. rsc.org

The following table summarizes the types of ferroelectric domains observed in this compound and the techniques used for their characterization.

| Domain Type | Observation Technique(s) | Key Findings |

| 60°, 90°, 120°, 180° | TEM | Presence of multiple domain types forming hierarchical structures. arxiv.org |

| Nanodomains | Bright-field TEM | Miniaturized nanodomains assembling in larger domain frames. arxiv.org |

| Evolving Domains | In-situ heating TEM | Direct observation of domain morphology changes with temperature. arxiv.org |

| Non-180° Domains | In-situ TEM with electric field | Observation of reversible domain wall motion and switching. rsc.org |

Electronic Structure and Band Theory Research

Density Functional Theory (DFT) Applications in Electronic Structure Prediction

Density Functional Theory (DFT) is the most widely used computational method for predicting the electronic structure of materials like potassium sodium diniobate. Various exchange-correlation functionals, such as the Perdew-Burke-Ernzerhof for solids (PBEsol), are employed in these calculations to approximate the complex many-body electron interactions uni-paderborn.de.

DFT calculations have been successfully used to determine the lattice parameters and the electronic bandgap of K0.5Na0.5NbO3. For the orthorhombic phase, theoretical studies have established that the lattice parameters exhibit a linear dependence on the sodium content, which is in good agreement with experimental findings uni-paderborn.de.

The predictive power of DFT extends to understanding the influence of dopants on the electronic structure. For instance, calculations have shown how substituting potassium or sodium with lithium can alter the electronic and piezoelectric properties of the material aip.org. Similarly, the effects of other dopants on the bandgap and density of states have been investigated to tailor the material for specific applications researchgate.net.

The following table summarizes the theoretically calculated lattice parameters and bandgaps for orthorhombic KNbO3, NaNbO3, and various configurations of K0.5Na0.5NbO3 using DFT with the PBEsol exchange-correlation functional uni-paderborn.de.

| Configuration | a (Å) | b (Å) | c (Å) | Bandgap (eV) |

| KNbO3 | 3.984 | 5.659 | 5.713 | 1.929 |

| K0.5Na0.5NbO3 (Config. 1) | 3.968 | 5.641 | 5.681 | 1.951 |

| K0.5Na0.5NbO3 (Config. 2) | 3.968 | 5.641 | 5.681 | 1.878 |

| K0.5Na0.5NbO3 (Config. 3) | 3.968 | 5.641 | 5.681 | 1.953 |

| K0.5Na0.5NbO3 (Config. 4) | 3.968 | 5.641 | 5.681 | 1.951 |

| K0.5Na0.5NbO3 (Config. 5) | 3.968 | 5.641 | 5.681 | 1.946 |

| K0.5Na0.5NbO3 (Config. 6) | 3.968 | 5.641 | 5.681 | 1.896 |

| NaNbO3 | 3.918 | 5.599 | 5.541 | 2.009 |

Analysis of Electronic Ground States and Metallic/Nonmetallic Phases

The electronic ground state of this compound is nonmetallic. Theoretical calculations consistently show the presence of a bandgap between the valence and conduction bands, which is characteristic of semiconductors and insulators aip.orgmdpi.comuni-paderborn.de. The magnitude of the calculated bandgap, typically around 2.09 eV to 2.21 eV from DFT studies, further confirms its semiconducting nature mdpi.com. Experimental values for the bandgap are generally higher, around 3.11 eV, with the discrepancy being a known limitation of standard DFT approximations mdpi.com.

The nonmetallic behavior is a direct consequence of the electronic structure, where the valence bands are fully occupied and the conduction bands are empty at absolute zero temperature. The size of the bandgap determines the energy required to excite an electron from the valence band to the conduction band, thereby influencing the material's electrical conductivity and optical absorption properties. The existence of this bandgap is crucial for the piezoelectric and ferroelectric properties of this compound.

Correlation Effects on Electronic Properties

Electron correlation refers to the interactions between electrons that are not captured by the mean-field approximation used in simpler electronic structure theories like the Hartree-Fock method. In materials with localized d-electrons, such as the niobium in this compound, electron correlation can play a significant role in determining the electronic properties.

While standard DFT calculations provide a good qualitative description of the electronic structure, they can sometimes underestimate the effects of electron correlation. For strongly correlated systems, more advanced computational methods are required. However, for this compound, the correlation effects are not considered to be exceptionally strong, and standard DFT provides a reasonable description of its electronic properties for many purposes.

The primary influence of electron correlation in this material would be on the precise value of the bandgap and the effective masses of charge carriers. Stronger electron correlation would tend to increase the bandgap and localize the d-electrons on the niobium atoms, which could in turn affect the piezoelectric and ferroelectric responses. Further investigations using more sophisticated theoretical frameworks, such as DFT+U or dynamical mean-field theory (DMFT), could provide a more quantitative understanding of the role of electron correlation in fine-tuning the electronic properties of this compound.

Spectroscopic Characterization Techniques and Interpretations

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material. These modes are sensitive to changes in crystal structure, symmetry, and local atomic arrangements, making Raman spectroscopy an invaluable tool for studying the phase transitions and ferroelectric nature of potassium sodium diniobate.

Temperature-dependent Raman scattering is instrumental in identifying the structural phase transitions in this compound. As the temperature changes, the compound undergoes a series of phase transitions, from a high-temperature cubic phase to tetragonal, orthorhombic, and finally to a rhombohedral or monoclinic phase at lower temperatures. arxiv.orgresearchgate.net Each of these phases has a distinct crystal symmetry, which dictates the number and nature of its Raman-active vibrational modes.

The transitions are marked by noticeable changes in the Raman spectra, such as the appearance or disappearance of certain peaks, shifts in peak positions, and changes in peak widths. For instance, in (K₀.₅Na₀.₅)NbO₃ (KNN50), the cubic to tetragonal ferroelectric phase transition occurs at approximately 430 °C, and the tetragonal to a lower symmetry structural phase transition happens around 190 °C. researchgate.net A key observation is the behavior of the lowest frequency mode, which often shows softening (a decrease in frequency) as the temperature approaches a phase transition, indicating a lattice instability that drives the transition. researchgate.net The transitions between the ferroelectric phases are typically strongly hysteretic, meaning the transition temperatures differ upon heating and cooling. arxiv.org

Table 1: Phase Transition Temperatures of (K₀.₅Na₀.₅)NbO₃ Determined by Raman Spectroscopy

| Transition | Temperature (°C) |

| Cubic to Tetragonal (T_C) | 430 |

| Tetragonal to Orthorhombic/Monoclinic (T_tr) | 190 |

Note: Transition temperatures can vary depending on the specific stoichiometry and synthesis conditions.

The correlation between Raman spectra and the crystal symmetry of this compound is well-established. In the highest temperature cubic perovskite phase, which possesses Oₕ symmetry, first-order Raman scattering is theoretically forbidden. However, the presence of broad Raman features in the cubic phase is a common observation in perovskite ferroelectrics. arxiv.org This is attributed to local dynamic and/or static disorder, where the local symmetry is lower than the average cubic symmetry, allowing for Raman activity. arxiv.org

As the material cools and transitions to lower symmetry ferroelectric phases (tetragonal, orthorhombic, etc.), distinct Raman peaks emerge. These peaks correspond to specific vibrational modes of the NbO₆ octahedra and the vibrations of the K⁺/Na⁺ cations against the niobate framework. The Raman spectra of (K,Na)NbO₃ are similar to those of pure KNbO₃, which has been extensively studied. arxiv.org The primary spectral features include modes related to the stretching and bending of the Nb-O bonds within the octahedra. The appearance and evolution of these modes provide direct insight into the changes in crystal structure and the development of the ferroelectric state. arxiv.orgresearchgate.net The intensity of certain Raman modes can also be correlated with the degree of polar order, increasing as the material enters a more ordered ferroelectric phase at lower temperatures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic properties of materials by measuring their absorption, transmission, and reflection of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, this technique is primarily used to determine its optical band gap and to understand its optical absorption and transmittance characteristics.

The optical band gap (E_g) is a fundamental electronic property that defines the energy required to excite an electron from the valence band to the conduction band. For this compound, the optical band gap is typically determined from UV-Vis absorption data using the Tauc plot method. This method involves plotting (αhν)ⁿ versus the photon energy (hν), where α is the absorption coefficient and the exponent n depends on the nature of the electronic transition. For an allowed indirect electronic transition, which is often considered for KNN, n=2. researchgate.net The band gap energy is then estimated by extrapolating the linear portion of the plot to the energy axis where (αhν)ⁿ = 0. researchgate.net

The reported indirect band gap for this compound is approximately 3.17 eV. researchgate.net Variations in the band gap can occur with changes in stoichiometry, doping, and crystal structure. For example, increasing the lithium content in Li-doped KNN has been shown to increase the optical band gap, which is attributed to an increase in the tetragonality of the crystal structure. arxiv.org

Table 2: Reported Optical Band Gap for this compound Variants

| Compound | Band Gap (eV) |

| (K₀.₅Na₀.₅)NbO₃ | ~3.17 |

| (Na₀.₅K₀.₅)₀.₉₃₄Li₀.₀₆₆NbO₃ | 3.22 |

| (Na₀.₅K₀.₅)₀.₉₃₆Li₀.₀₆₄NbO₃ | 3.32 |

The optical absorption and transmittance spectra provide further insights into the electronic structure and optical quality of this compound. The absorption edge, which is the wavelength at which the material begins to strongly absorb light, is directly related to the optical band gap. e3s-conferences.org The position of this absorption edge can be influenced by impurities and defects within the crystal structure, which can create energy levels within the band gap. e3s-conferences.org

Studies on the transmittance of this compound are important for its potential applications in optical devices. The material's transparency in the visible and near-infrared regions is a key parameter. The transmittance spectrum reveals the spectral windows where the material is transparent and can be used to assess the optical quality, with higher transmittance indicating fewer scattering centers like pores or secondary phases.

For powder samples of this compound, where direct transmission measurements are not feasible, diffuse reflectance spectroscopy (DRS) is a valuable technique. In DRS, the light that is diffusely scattered from the powder sample is collected and analyzed. The Kubelka-Munk theory is then applied to the diffuse reflectance data to obtain a function, F(R), which is proportional to the absorption coefficient. researchgate.net This F(R) value can then be used in a Tauc plot, similar to the method used with direct absorption data, to determine the optical band gap of the powder. researchgate.net This methodology has been successfully used to characterize the optical properties of this compound nanopowders. researchgate.net

Elemental and Compositional Analysis

Energy Dispersive Spectroscopy (EDS or EDAX) is a fundamental analytical technique used for the elemental analysis and chemical characterization of this compound (KNN). atlantis-press.com This method is frequently coupled with scanning electron microscopy (SEM) to provide qualitative and quantitative information on the elemental makeup of the synthesized material. researchgate.net By analyzing the characteristic X-rays emitted from a sample when bombarded by an electron beam, EDS can accurately verify that the elemental ratios of potassium, sodium, and niobium are close to the intended stoichiometric formula, K₀.₅Na₀.₅NbO₃. researchgate.net

The primary application of EDS in the study of this compound is to confirm the preservation of stoichiometry during synthesis processes like solid-state reaction or sintering. researchgate.net The volatilization of alkaline elements (potassium and sodium) at high temperatures is a common challenge, and EDS analysis confirms their final concentration in the ceramic. iosrjournals.org The technique can identify the elemental composition of the primary KNN phase and can also detect the presence of any secondary phases that may be rich in or deficient in certain elements. researchgate.net For instance, studies have used EDS to show that the main matrix of KNN ceramics has a (Na+K)/Nb ratio that closely matches the nominal composition. researchgate.net

The data obtained from EDS analysis is typically presented as a spectrum with peaks corresponding to the specific elements present. Quantitative analysis provides the elemental composition in weight percent (Wt%) or atomic percent (At%).

Interactive Table 1: Representative EDS Data for Stoichiometric this compound (K₀.₅Na₀.₅NbO₃)

Below is a table showing typical theoretical and experimental atomic percentages for a successfully synthesized this compound ceramic.

| Element | Symbol | Theoretical Atomic % | Experimental Atomic % (Example) |

| Oxygen | O | 60.0 | 59.5 |

| Niobium | Nb | 20.0 | 20.2 |

| Sodium | Na | 10.0 | 10.2 |

| Potassium | K | 10.0 | 10.1 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy is a valuable technique for probing the vibrational modes of chemical bonds within a material. In the context of this compound, FTIR is used to confirm the formation of the characteristic perovskite structure by identifying the vibrational modes of the niobate (NbO₆) octahedra. researchgate.net

The FTIR spectrum of this compound is dominated by absorption bands that correspond to the stretching and bending vibrations of the Niobium-Oxygen (Nb-O) bonds within the corner-sharing NbO₆ octahedra that form the backbone of the perovskite lattice. researchgate.net The presence of a broad, strong absorption band typically observed in the 500-700 cm⁻¹ region is considered a fingerprint of the NbO₆ octahedral group and confirms the formation of the niobate perovskite phase. iosrjournals.org A less intense band is often observed around 300-400 cm⁻¹, which is attributed to the bending modes of the O-Nb-O bonds.

Analysis of FTIR spectra helps in understanding the structural integrity of the synthesized material. Any significant shift in the position of these characteristic bands or the appearance of additional peaks could indicate structural distortions, the presence of impurities, or the formation of secondary phases.

Interactive Table 2: Key FTIR Absorption Bands for this compound

This table summarizes the typical vibrational modes observed in FTIR spectra of KNN ceramics and their corresponding interpretations.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Interpretation |

| ~600 | ν₁(Nb-O) Stretching | Asymmetric stretching of the Nb-O bonds within the NbO₆ octahedra. Confirms perovskite structure formation. |

| ~350 | ν₂(O-Nb-O) Bending | Bending vibration of the O-Nb-O bonds within the NbO₆ octahedra. |

Impedance Spectroscopy for Conduction Mechanisms

Impedance Spectroscopy is a powerful non-destructive technique used to investigate the electrical properties of materials, including their conductivity, dielectric behavior, and the mechanisms of charge transport. For this compound ceramics, this method is crucial for distinguishing between the electrical contributions of the grains (bulk), grain boundaries, and electrode interfaces. consensus.appnih.gov

The analysis involves applying a small sinusoidal AC voltage to the material over a wide range of frequencies (typically from Hz to MHz) and measuring the resulting current to determine the complex impedance. The data is often visualized in a Nyquist plot (Z'' vs. Z'), where each semicircle can be attributed to a specific electrical component (e.g., bulk or grain boundary) of the material. nih.gov By modeling the impedance data with equivalent circuits consisting of resistors and capacitors, quantitative values for the resistance and capacitance of the grains and grain boundaries can be extracted.

Studies on this compound have used impedance spectroscopy to understand the conduction mechanisms, which are often related to the hopping of charge carriers, such as oxygen vacancies, particularly at elevated temperatures. nih.gov The AC conductivity's dependence on frequency often follows Jonscher's universal power law. Furthermore, the technique allows for the calculation of activation energies for conduction processes, providing insight into the energy barriers that charge carriers must overcome to move through the bulk material or across grain boundaries.

Interactive Table 3: Electrical Parameters of KNN Ceramics Derived from Impedance Spectroscopy

This table presents typical electrical parameters that can be determined for this compound using impedance spectroscopy and their significance.

| Parameter | Symbol | Typical Range of Values | Significance |

| Bulk Resistance | R₋b | 10³ - 10⁷ Ω | Represents the intrinsic electrical resistance of the crystalline grains. |

| Grain Boundary Resistance | R₋gb | 10⁴ - 10⁸ Ω | Represents the resistance to charge flow across the interfaces between grains. Often higher than R₋b. |

| Bulk Capacitance | C₋b | 10⁻¹¹ - 10⁻⁹ F | Relates to the dielectric properties (charge storage ability) of the grains. |

| Grain Boundary Capacitance | C₋gb | 10⁻⁹ - 10⁻⁷ F | Relates to the charge accumulation at the grain boundaries. |

| Activation Energy | E₋a | 0.5 - 1.5 eV | The energy barrier for the dominant charge conduction mechanism (e.g., ion hopping). |

Computational Modeling and Simulation Studies

First-Principles Calculations for Structural and Electronic Properties

First-principles calculations, rooted in quantum mechanics, are employed to investigate the fundamental structural and electronic properties of potassium sodium niobate without relying on empirical parameters. These calculations can accurately predict lattice constants, bond lengths, and the electronic band structure, which are crucial for understanding the material's behavior.

| Phase | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| Orthorhombic (B2mm) | 5.687 | 3.963 | 4.685 | 90 | 105.6 |

| Tetragonal | 3.952 | 3.952 | 4.020 | 90 | 62.785 |

| Monoclinic | - | - | - | 90.32-90.34 | - |

Density Functional Theory (DFT) in Material Design and Prediction

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of potassium sodium niobate, DFT is instrumental in material design and predicting the effects of doping and strain on its properties.

DFT calculations have been successfully used to explore the phase stability of KNN under various conditions. For example, it has been shown that external pressure can induce phase transitions. researchgate.net By calculating the total energy of different crystal structures, DFT can predict which phase is most stable at a given pressure or composition. This is crucial for designing KNN-based materials with specific piezoelectric properties, which are often enhanced near a phase boundary. For instance, a rhombohedral-tetragonal (R-T) phase boundary has been engineered in KNN-based ceramics to improve piezoelectric performance and temperature stability. researchgate.net

Furthermore, DFT can be used to understand the effects of dopants on the electronic structure and ferroelectric properties of KNN. By substituting certain elements at the A-site (potassium/sodium) or B-site (niobium), researchers can tune the material's properties for specific applications. DFT simulations can predict the impact of these substitutions, guiding experimental efforts to synthesize new and improved KNN compositions.

Molecular Dynamics Simulations for Atomic-Level Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. sciencepublishinggroup.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the atomic-level behavior of materials over time. sciencepublishinggroup.com This approach is particularly useful for understanding dynamic processes such as phase transitions, diffusion, and the response of a material to external stimuli.

While extensive MD simulation studies specifically on potassium sodium niobate are not widely available in the provided search results, the methodology has been applied to similar perovskite materials like lithium niobate. researchgate.net These simulations can reveal how the individual atoms vibrate and move during phase transitions, providing insights into the mechanisms driving these transformations. For example, MD simulations can model the tilting of the NbO₆ octahedra, which is a key factor in the structural phase transitions of perovskites. This atomic-level information is often difficult to obtain through experimental methods alone. sciencepublishinggroup.com

Computational Approaches for Exploring Phase Diagrams and Stability

Computational methods, particularly those based on first-principles calculations, are vital for exploring the complex phase diagram and stability of potassium sodium niobate. researchgate.net The properties of KNN are highly dependent on its crystal structure, which can change with temperature, composition (the ratio of potassium to sodium), and external pressure.

First-principles calculations can determine the relative energies of different phases (e.g., cubic, tetragonal, orthorhombic, monoclinic, and rhombohedral) to predict the most stable structure under specific conditions. researchgate.net For instance, a computational study by Burton and Nishimatsu predicted a miscibility gap and no ordered intermediate phase in KₓNa₁₋ₓNbO₃, which contradicts some interpretations of experimental data suggesting cationic ordering in small particles. researchgate.net

While a complete, computationally generated phase diagram for the entire K₂O-Na₂O-Nb₂O₅ system is a complex undertaking, computational studies have successfully mapped out regions of the phase diagram and investigated the nature of phase boundaries. rsc.orgutl.pt This information is critical for materials engineering, as the exceptional piezoelectric properties of KNN are often found at morphotropic phase boundaries, where two different crystal structures coexist. rsc.org By understanding the stability of different phases, researchers can design new KNN-based materials with optimized performance for a variety of applications. researchgate.netrsc.org

Doping and Compositional Engineering Research for Functional Enhancement

A-Site and B-Site Cation Substitution Strategies

In the perovskite ABO₃ structure of potassium sodium niobate, (K₀.₅Na₀.₅)NbO₃, the A-site is jointly occupied by potassium (K⁺) and sodium (Na⁺) ions, while the B-site is occupied by the niobium (Nb⁵⁺) ion. Substituting these native cations with other ions, a technique known as doping, is a fundamental approach to modifying the material's properties. The choice of the substituent ion and the site it occupies (A or B) determines the resulting changes in the crystal structure and, consequently, the functional properties.

A-site substitutions typically involve introducing other alkali, alkaline earth, or rare-earth ions. These substitutions primarily influence the tolerance factor of the perovskite structure, which in turn affects the stability of different crystallographic phases and the Curie temperature (T_c). For instance, A-site dopants can lead to an expansion of the orthorhombic phase and a shrinkage of the tetragonal phase. polyu.edu.hk Conversely, B-site substitutions, often involving transition metals or other pentavalent ions, tend to have the opposite effect on the lattice deformation. polyu.edu.hk The structural and electrical properties of KNN ceramics can be significantly improved by these A-site and B-site doping modifications. researchgate.net

The selection of dopants is guided by factors such as ionic radius, charge, and the desired effect on the material's properties. The introduction of dopants with different melting points can also significantly influence grain growth behavior, leading to microstructural changes like the formation of step-like grains. polyu.edu.hk

Influence of Monovalent Cation Doping (e.g., Lithium, Silver) on Performance

Doping with monovalent cations, particularly lithium (Li⁺) and silver (Ag⁺), has been extensively investigated as a means to enhance the piezoelectric and ferroelectric properties of KNN.

Lithium (Li⁺) Doping:

Lithium is a key dopant for improving the piezoelectric performance of KNN. The addition of Li⁺ has been shown to shift the orthorhombic-tetragonal (T_(O-T)) and tetragonal-cubic (T_c) phase transition temperatures. researchgate.netresearchgate.net Specifically, Li⁺ doping can lower the T_(O-T) towards room temperature, creating a polymorphic phase boundary (PPB) where orthorhombic and tetragonal phases coexist. worldscientific.comresearchgate.net This coexistence of phases is crucial for enhancing piezoelectric properties, as it facilitates polarization rotation under an electric field.

Research has demonstrated that even small amounts of lithium can significantly boost the piezoelectric coefficient (d₃₃). For instance, doping with 5-7% Li has been found to improve the d₃₃ to values in the range of 200-235 pC/N. mdpi.com Some studies have reported even higher values, with d₃₃ reaching up to 240 pC/N with 7% LiNbO₃ doping and 246 pC/N at an x value of 0.06 in (1 − x)K₀.₄₉Na₀.₅₁NbO₃−xLiNbO₃ ceramics. mdpi.comnih.gov However, the introduction of Li⁺ can also lead to a decrease in the Curie temperature. researchgate.net

| Dopant Concentration | Piezoelectric Coefficient (d₃₃) (pC/N) | Curie Temperature (T_c) (°C) | Reference |

| Undoped KNN | ~80-115 | ~420 | rsc.orgresearching.cn |

| 5-7 at% Li | 200-235 | - | mdpi.com |

| 6 mol% LiNbO₃ | 215 | - | mdpi.com |

| 7 mol% LiNbO₃ | 240 | - | nih.gov |

| 0.058LiNbO₃–0.942[(Na₀.₅₃₅K₀.₄₈₀)NbO₃] | 314 | - | researchgate.net |

Silver (Ag⁺) Doping:

Silver doping has also been explored to modify the properties of KNN. Studies on the (Ag₁₋ₓNaₓ)NbO₃ system have shown that the dielectric constant generally decreases with increasing frequency. researchgate.net The introduction of silver can influence the dielectric properties, though detailed quantitative data on its effect on the piezoelectric coefficient in KNN remains less reported compared to lithium.

Effects of Transition Metal Doping (e.g., Manganese, Copper) on Properties and Microstructure

Transition metals like manganese (Mn) and copper (Cu) are often introduced into the KNN lattice to act as "hardeners," improving the mechanical quality factor (Q_m) and reducing dielectric loss (tanδ).

Manganese (Mn) Doping:

Manganese can exist in multiple valence states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) and can substitute at either the A-site or the B-site, depending on the processing conditions and stoichiometry. researchgate.networldscientific.com When Mn ions with a lower valence state substitute for Nb⁵⁺ at the B-site, they act as acceptors, creating oxygen vacancies to maintain charge neutrality. These defect dipoles can pin domain wall motion, leading to a "hardening" effect characterized by a decreased dielectric loss, increased mechanical quality factor (Q_m), and a more stable piezoelectric response. researchgate.netresearching.cn Mn doping has been shown to effectively reduce leakage current density and improve ferroelectric properties. worldscientific.com For instance, a 0.5 mol% MnO₂-doped KNN crystal exhibited a d₃₃ of 270 pC/N and a dielectric permittivity of 730. sciopen.com

| Dopant | Piezoelectric Coefficient (d₃₃) (pC/N) | Mechanical Quality Factor (Q_m) | Dielectric Loss (tanδ) | Reference |

| Undoped KNN | 115 | 85 | 0.060 | researching.cn |

| Mn-doped KNN | 109 | 330 | 0.024 | researching.cn |

| 0.5 mol% MnO₂ | 270 | - | - | sciopen.com |

Copper (Cu) Doping:

Copper doping also imparts a hardening effect on KNN ceramics. Cu²⁺ ions can substitute for Nb⁵⁺ at the B-site, acting as acceptors and creating oxygen vacancies. researchgate.net This leads to a significant increase in the mechanical quality factor (Q_m), which is desirable for high-power piezoelectric applications. Research has shown that Cu ions can exhibit amphoteric doping behavior; at lower concentrations (up to 1 mol%), they act as acceptors at the B-site, while at higher concentrations, they may substitute at the A-site as donors. researchgate.net A KNN ceramic co-doped with K₅.₄Cu₁.₃Ta₁₀O₂₉ and 0.5 mol% CuO achieved an exceptionally high Q_m of 3053. researchgate.net

| Dopant System | Mechanical Quality Factor (Q_m) | Reference |

| KNN | 202 | researchgate.net |

| KNN-KCT + 0.5 mol% CuO | 3053 | researchgate.net |

Rare-Earth Element Doping for Optical and Electrical Property Modulation

The incorporation of rare-earth (RE) elements into the KNN lattice is a versatile strategy for tuning both electrical and optical properties. RE ions can substitute at the A-site, influencing the ferroelectric and piezoelectric characteristics while also introducing photoluminescent functionalities.

Doping with various lanthanides (La, Ce, Pr, Nd, Sm, Ho, Er, Yb) has been shown to induce a phase coexistence of rhombohedral and tetragonal phases. mdpi.com The specific effects on properties often correlate with the ionic radius of the dopant. For example, Nd³⁺-doped ceramics have demonstrated a favorable combination of a high piezoelectric coefficient (d₃₃ = 400 pC/N) and a relatively high Curie temperature (T_c = 223 °C). mdpi.com Sm-doped KNN has also shown enhanced piezoelectric performance, with a d₃₃ of 128 pC/N at a doping level of x=0.001. aps.org

A key advantage of RE doping is the impartation of photoluminescence. Er³⁺ doping, for instance, can lead to up-conversion emissions in the green (510-590 nm) and red (645-695 nm) spectral regions under 980 nm excitation. frontiersin.org Pr³⁺ doping can result in strong reddish luminescence under blue light excitation. frontiersin.org Eu³⁺ doping can produce a strong red emission at around 615 nm. nih.gov This opens up possibilities for multifunctional devices that combine piezoelectric and optical properties.

| Rare-Earth Dopant | Emission Wavelength(s) (nm) | Excitation Wavelength (nm) | Reference |